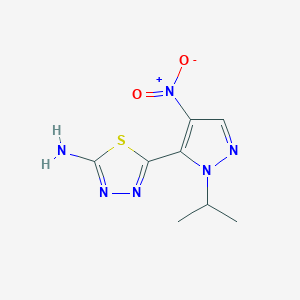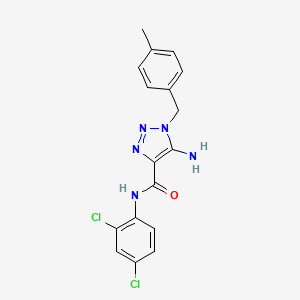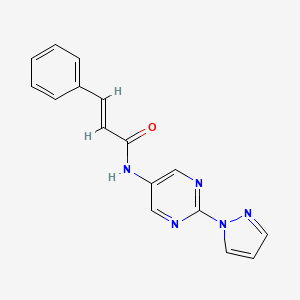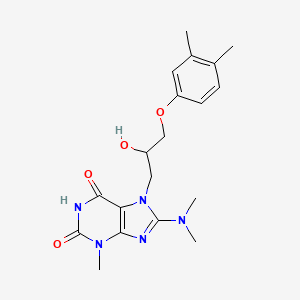
5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as NITD-916, is a compound that has gained attention for its potential use in scientific research. This compound has shown promise in various research areas, including cancer treatment, anti-inflammatory therapy, and neurodegenerative disease research.
Mécanisme D'action
The mechanism of action of 5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also inhibits the expression of various proteins involved in cancer cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, inducing apoptosis, and reducing inflammation. It has also been found to improve cognitive function and have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potential in various research areas, including cancer treatment, anti-inflammatory therapy, and neurodegenerative disease research. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for 5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine research, including investigating its potential in combination therapy with other compounds, exploring its use in drug delivery systems, and further understanding its mechanism of action and potential side effects. Additionally, further research is needed to determine its potential in other research areas, such as cardiovascular disease and autoimmune disorders.
In conclusion, this compound has shown promise in various research areas and has the potential to be a valuable tool in scientific research. Further research is needed to fully understand its mechanism of action and potential side effects, but its potential in combination therapy and drug delivery systems make it an exciting area of research.
Méthodes De Synthèse
The synthesis of 5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves several steps, including the reaction of 4-nitro-2-propan-2-ylpyrazole with thiosemicarbazide, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5-(4-Nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have potential in various research areas. In cancer treatment, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In anti-inflammatory therapy, it has been shown to reduce inflammation and oxidative stress. In neurodegenerative disease research, it has been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
5-(4-nitro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2S/c1-4(2)13-6(5(3-10-13)14(15)16)7-11-12-8(9)17-7/h3-4H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIGTZYZUSYPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)
![3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate](/img/structure/B2459815.png)
![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)
![[1,1'-biphenyl]-4-yl(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2459817.png)
![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2459819.png)

![8-methoxy-N-(3-methylbutyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2459823.png)
![N-[(2-chlorophenyl)methyl]-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459824.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2459826.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)


![2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2459835.png)